

preparing 10-Octadecylacridine orange bromide stock and working solutions

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Compound of Interest

Compound Name: 10-Octadecylacridine orange
bromide

Cat. No.: B3026495

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Application Notes and Protocols for 10-Octadecylacridine Orange Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock and working solutions of **10-Octadecylacridine orange bromide** (AO18), a lipophilic fluorescent dye. AO18 is a valuable tool for monitoring cellular processes due to its ability to permeate cell membranes and accumulate in acidic organelles.

Properties of 10-Octadecylacridine Orange Bromide

10-Octadecylacridine orange bromide is a synthetic, lipophilic derivative of acridine orange. [1] Its long octadecyl chain facilitates its insertion into cellular membranes. It is a highly selective fluorescent reagent and can be used as a potential-sensitive dye to monitor differences in cell potential, such as those that occur during ion transport across the cell membrane.

Property	Value	Reference
Molecular Formula	C ₃₅ H ₅₆ BrN ₃	
Molecular Weight	598.74 g/mol	
Appearance	Solid	[1]
Solubility	Soluble in DMSO	[1]
Excitation Maximum (λ _{ex})	495 nm (in ethanol)	
Emission Maximum (λ _{em})	520 nm (in ethanol)	
Storage	Store at -20°C, protected from light and moisture.	[1]

Preparation of Stock and Working Solutions

Proper preparation of stock and working solutions is critical for reproducible experimental results. The following protocols provide a general guideline. Optimization may be required for specific cell types and applications.

Safety Precautions

Handle **10-Octadecylacridine orange bromide** with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Prepare solutions in a well-ventilated area or a chemical fume hood.

Preparation of Stock Solution

A concentrated stock solution in a high-quality, anhydrous solvent is recommended to ensure stability and minimize the volume of solvent added to cell cultures.

Parameter	Recommendation
Solvent	Dimethyl sulfoxide (DMSO), anhydrous
Concentration	1-10 mM
Storage	Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol:

- Equilibrate the vial of **10-Octadecylacridine orange bromide** powder to room temperature before opening to prevent moisture condensation.
- Prepare a 1 mM stock solution by dissolving 5.99 mg of the powder in 10 mL of anhydrous DMSO.
- Vortex thoroughly until the powder is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in amber microcentrifuge tubes.
- Store the aliquots at -20°C.

Preparation of Working Solution

The optimal working concentration of AO18 will vary depending on the cell type, cell density, and the specific application. It is recommended to perform a concentration titration to determine the optimal concentration for your experiment.

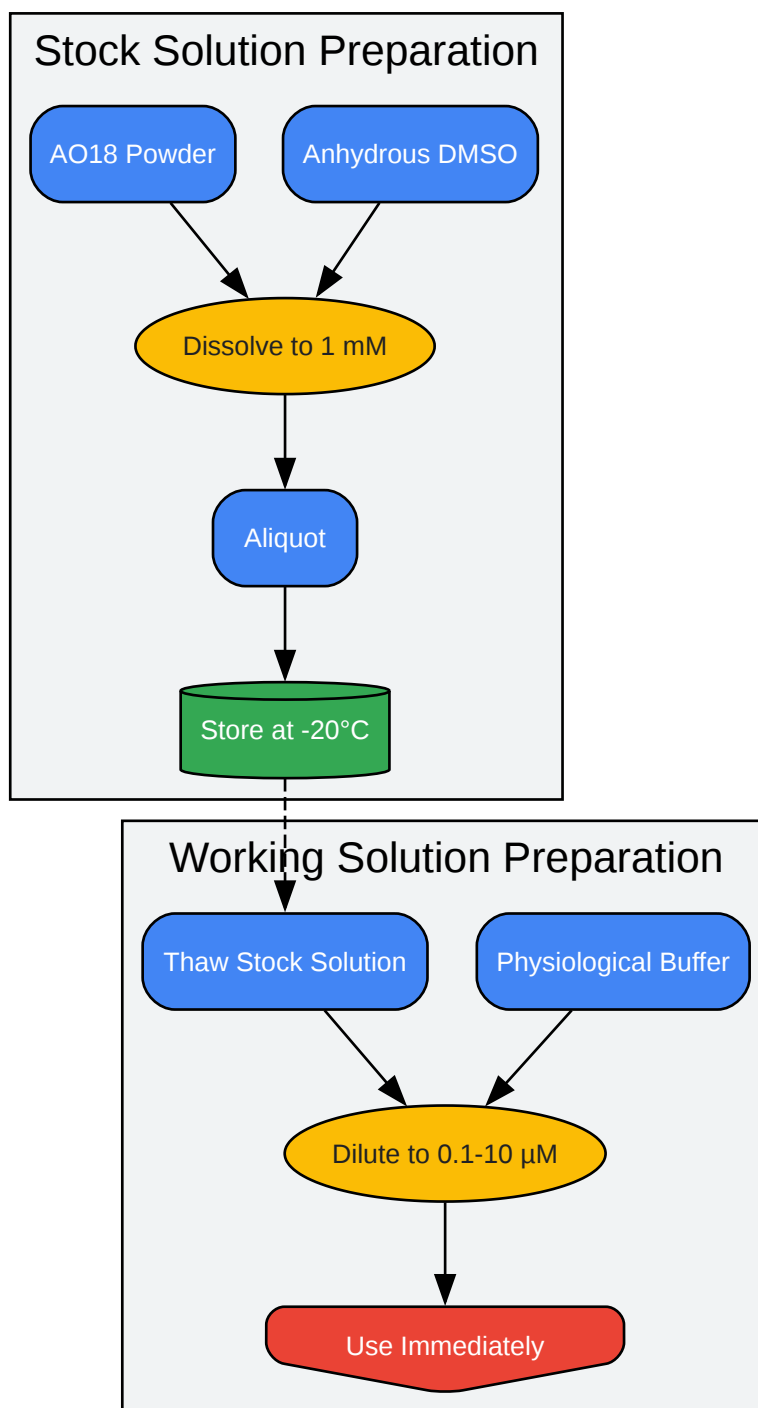
Application	Recommended Concentration Range
Live-Cell Imaging	0.1 - 5 µM
Flow Cytometry	0.5 - 10 µM

Protocol:

- Thaw an aliquot of the 1 mM stock solution at room temperature, protected from light.

- Dilute the stock solution in a physiologically compatible buffer (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or cell culture medium without serum) to the desired final concentration.
 - Example for a 1 μ M working solution: Add 1 μ L of the 1 mM stock solution to 999 μ L of buffer.
- Mix gently by inversion or pipetting.
- Use the working solution immediately after preparation. Do not store diluted working solutions.

Workflow for Solution Preparation



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Preparation of AO18 stock and working solutions.

Experimental Protocols

General Protocol for Live-Cell Staining and Fluorescence Microscopy

This protocol provides a basic workflow for staining live cells with AO18 for visualization by fluorescence microscopy.

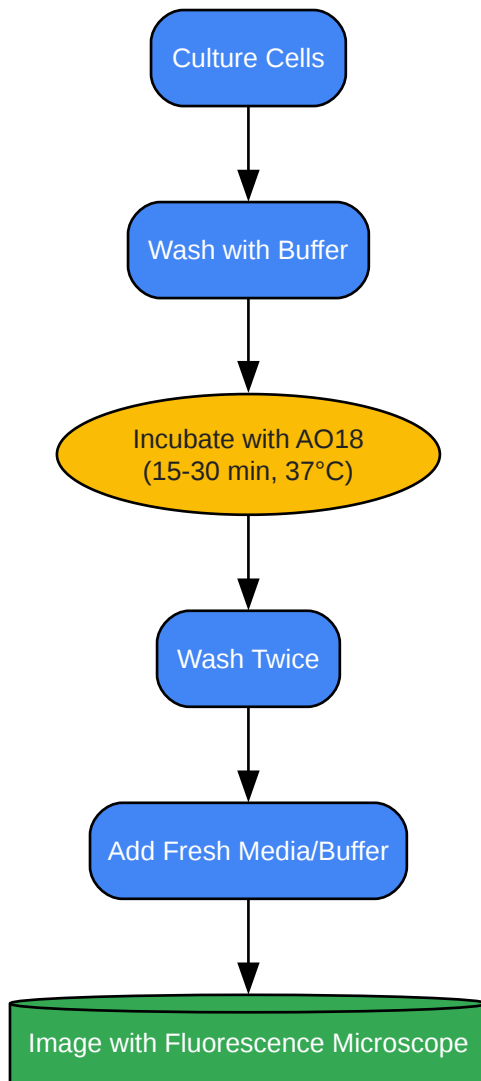
Materials:

- Cells cultured on glass-bottom dishes or coverslips
- **10-Octadecylacridine orange bromide** working solution (0.1 - 5 μ M in appropriate buffer or medium)
- Washing buffer (e.g., PBS or HBSS)
- Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP filter set)

Protocol:

- Grow cells to the desired confluency on a suitable imaging vessel.
- Remove the cell culture medium.
- Wash the cells gently with pre-warmed (37°C) washing buffer.
- Add the AO18 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary.
- Remove the staining solution.
- Wash the cells twice with pre-warmed washing buffer.
- Add fresh, pre-warmed buffer or medium to the cells for imaging.
- Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for AO18 (e.g., Excitation: ~490 nm, Emission: ~525 nm).

Live-Cell Staining and Imaging Workflow



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General workflow for live-cell staining with AO18.

General Protocol for Flow Cytometry

This protocol outlines a general procedure for staining a cell suspension with AO18 for analysis by flow cytometry.

Materials:

- Cell suspension

- **10-Octadecylacridine orange bromide** working solution (0.5 - 10 μ M in appropriate buffer)
- Washing buffer (e.g., PBS without calcium and magnesium)
- Flow cytometer with a blue laser (e.g., 488 nm) and appropriate emission filters (e.g., ~530/30 nm for green fluorescence)

Protocol:

- Harvest cells and prepare a single-cell suspension at a concentration of 1×10^6 cells/mL in washing buffer.
- Add the AO18 working solution to the cell suspension.
- Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
- (Optional) Wash the cells by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in fresh washing buffer. This step can help to reduce background fluorescence.
- Resuspend the final cell pellet in an appropriate volume of washing buffer for flow cytometric analysis.
- Analyze the stained cells on a flow cytometer using the appropriate laser and filter settings.

Troubleshooting

- High Background Fluorescence:
 - Decrease the concentration of the AO18 working solution.
 - Reduce the incubation time.
 - Include additional washing steps.
 - Use a buffer or medium without phenol red for imaging.
- Weak Signal:

- Increase the concentration of the AO18 working solution.
- Increase the incubation time.
- Ensure that the fluorescence microscope or flow cytometer is set up with the correct excitation and emission filters.
- Cell Death/Toxicity:
 - Decrease the concentration of the AO18 working solution.
 - Reduce the incubation time.
 - Ensure that the solvent concentration (e.g., DMSO) in the final working solution is low (typically <0.1%).

These protocols provide a starting point for using **10-Octadecylacridine orange bromide** in your research. Optimization of staining conditions is recommended for each specific cell type and experimental setup to achieve the best results.

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References

- 1. adipogen.com [adipogen.com]
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